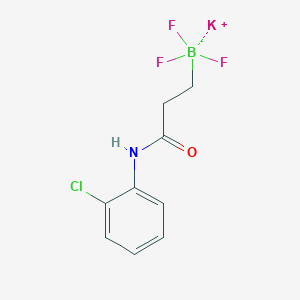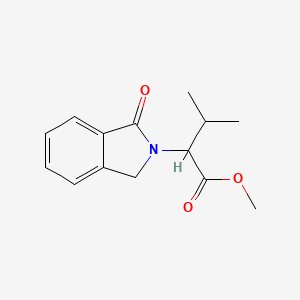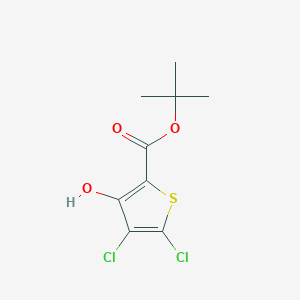
4-Methoxy-2-(trifluoromethyl)pyridin-3-ol
Overview
Description
4-Methoxy-2-(trifluoromethyl)pyridin-3-ol, also known as MTP, is a pyridine derivative with the molecular formula C7H6F3NO2. It is a white or off-white powder. This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives, including MTP, have been extensively studied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of MTP is C7H6F3NO2. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a methoxy group (-OCH3) at the 4-position, a trifluoromethyl group (-CF3) at the 2-position, and a hydroxyl group (-OH) at the 3-position .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including MTP, have been used in the synthesis of various agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
MTP is a white or off-white powder with a melting point of 90-93°C and a boiling point of 276°C. The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated an efficient method for synthesizing compounds related to 4-Methoxy-2-(trifluoromethyl)pyridin-3-ol, including 7-methoxy-2,3-diarylthieno[3,2-b]pyridines, highlighting their potential in diverse chemical applications (Puvvala et al., 2014).
Mechanistic Studies in Strong Acids
- Research on the kinetics of hydrolysis of methoxy functions in related compounds, such as 4-[(3,4-Dimethoxyphenyl)azo]pyridine, was carried out to understand their reactivity differences in various conditions, providing insights into their chemical behavior (Cox et al., 1992).
Corrosion Inhibition
- Pyridine derivatives, including those structurally similar to 4-Methoxy-2-(trifluoromethyl)pyridin-3-ol, were studied for their corrosion inhibition properties on mild steel, indicating their potential application in material protection (Ansari et al., 2015).
Pyridyne Formation Methods
- The compound 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine, closely related to 4-Methoxy-2-(trifluoromethyl)pyridin-3-ol, was investigated as a precursor for pyridyne, a reactive intermediate, suggesting applications in synthetic organic chemistry (Walters & Shay, 1995).
Magnetic Studies in Lanthanide Complexes
- Research involving 2-methoxy-6-(pyridin-2-ylhydrazonomethyl)phenol, a compound structurally related to 4-Methoxy-2-(trifluoromethyl)pyridin-3-ol, explored the formation of lanthanide complexes with unique seesaw topology, contributing to the understanding of magnetic properties in these materials (Goura et al., 2014).
Reactions with Trifluorosilanes
- The formation of hypervalent complexes with pyridine derivatives, including 4-methoxypyridine, through Si...N interactions was studied, suggesting applications in supramolecular chemistry (Nakash et al., 2005).
Synthesis and Molecular Structure
- The synthesis and molecular structure of new ligands, including compounds related to 4-Methoxy-2-(trifluoromethyl)pyridin-3-ol, were investigated, providing insights into the design and development of novel heterocyclic ligands (Silva et al., 1997).
Novel One-Pot Synthesis
- A novel one-pot synthesis approach was developed for compounds including 7-methoxy-2-arylthieno[3,2-b]pyridine-3-ols, closely related to 4-Methoxy-2-(trifluoromethyl)pyridin-3-ol, highlighting the biological significance of these compounds (Puvvala et al., 2013).
Antioxidant and Antimicrobial Activities
- The synthesis of novel pyridine derivatives, structurally similar to 4-Methoxy-2-(trifluoromethyl)pyridin-3-ol, and their subsequent evaluation for antioxidant and antimicrobial activities were explored, showing promising applications in medicinal chemistry (Bonacorso et al., 2015).
Future Directions
The demand for TFMP derivatives, including MTP, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP, including MTP, will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-4-2-3-11-6(5(4)12)7(8,9)10/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMPLOXXFTNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272478 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)pyridin-3-ol | |
CAS RN |
1227574-87-9 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-(trifluoromethyl)-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1409504.png)
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate](/img/structure/B1409505.png)








![tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1409520.png)

